Sodium 1,1-difluoroethanesulfinate (DFES-Na) is a valuable reagent in scientific research, particularly in organic chemistry. It serves as a catalyst for C-C bond formation and fluorinations.
One of the significant advantages of DFES-Na is its operational simplicity and robust protocol. Unlike other reagents used for similar purposes, DFES-Na offers a straightforward and reliable method for C-C bond formation and fluorinations. This makes it a preferred choice for researchers due to its ease of use and consistent results [].
DFES-Na was developed by the Baran Group at The Scripps Research Institute, led by Professor Phil S. Baran. The group is renowned for its contributions to organic chemistry, particularly in the area of chemical synthesis and reaction development [].
Sodium 1,1-difluoroethanesulfinate is an organofluorine compound with the chemical formula and a CAS number of 1422738-67-7. This compound is characterized by the presence of two fluorine atoms attached to the ethane backbone, along with a sulfinyl group. It is typically presented as a white to light yellow solid and is soluble in water and organic solvents. Sodium 1,1-difluoroethanesulfinate is recognized for its utility as a fluoroalkylating reagent, which allows for the introduction of fluorinated groups into various organic substrates, enhancing their chemical properties and biological activity .
Sodium 1,1-difluoroethanesulfinate can be synthesized through various methods:
Sodium 1,1-difluoroethanesulfinate has several applications in organic synthesis:
Research on interaction studies involving sodium 1,1-difluoroethanesulfinate primarily focuses on its reactivity with various electrophiles and nucleophiles. Studies indicate that it can effectively participate in nucleophilic substitution reactions under mild conditions. Additionally, its interactions with metal catalysts have been explored to enhance reaction efficiency and selectivity during fluoroalkylation processes .
Sodium 1,1-difluoroethanesulfinate shares similarities with other sulfinates and organofluorine compounds. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Sodium Trifluoromethanesulfinate | Used as a precursor for trifluoromethylation | |
Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate | Contains bromine; used in selective fluoroalkylation | |
Sodium 1-(trifluoromethyl)cyclopropanesulfinate | Cyclopropane structure allows unique reactivity |
Sodium 1,1-difluoroethanesulfinate is unique due to its specific difluoromethyl group configuration that enhances its reactivity compared to other sulfinates. Its ability to introduce difluoromethyl groups into organic molecules makes it particularly valuable in synthesizing novel compounds in medicinal chemistry .